molecular formula C15H17NO4 B3165222 1'-Acetyl-6-hydroxyspiro[chroman-2,4'-piperidin]-4-one CAS No. 897771-16-3

1'-Acetyl-6-hydroxyspiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B3165222
CAS No.: 897771-16-3
M. Wt: 275.3 g/mol
InChI Key: CBQINZALUFAEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-Acetyl-6-hydroxyspiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its unique spiro structure, which includes a chroman and piperidin moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Acetyl-6-hydroxyspiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common method includes the condensation of a chroman derivative with a piperidinone under acidic or basic conditions, followed by acetylation to introduce the acetyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and catalyst selection, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1’-Acetyl-6-hydroxyspiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in alcohols .

Scientific Research Applications

1’-Acetyl-6-hydroxyspiro[chroman-2,4’-piperidin]-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-Acetyl-6-hydroxyspiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 1’-Acetyl-6-hydroxyspiro[chromene-2,4’-piperidin]-4-one
  • 2-(1’-Acetyl-6-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-ylidene)-N-(2-fluorophenyl)hydrazinecarbothioamide

Uniqueness: 1’-Acetyl-6-hydroxyspiro[chroman-2,4’-piperidin]-4-one is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

1'-acetyl-6-hydroxyspiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-10(17)16-6-4-15(5-7-16)9-13(19)12-8-11(18)2-3-14(12)20-15/h2-3,8,18H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQINZALUFAEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-Acetyl-6-hydroxyspiro[chroman-2,4'-piperidin]-4-one
Reactant of Route 2
1'-Acetyl-6-hydroxyspiro[chroman-2,4'-piperidin]-4-one
Reactant of Route 3
Reactant of Route 3
1'-Acetyl-6-hydroxyspiro[chroman-2,4'-piperidin]-4-one
Reactant of Route 4
Reactant of Route 4
1'-Acetyl-6-hydroxyspiro[chroman-2,4'-piperidin]-4-one
Reactant of Route 5
1'-Acetyl-6-hydroxyspiro[chroman-2,4'-piperidin]-4-one
Reactant of Route 6
1'-Acetyl-6-hydroxyspiro[chroman-2,4'-piperidin]-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.